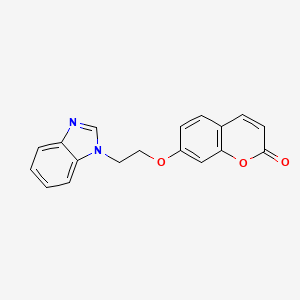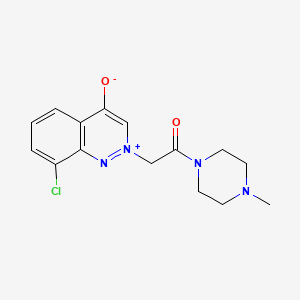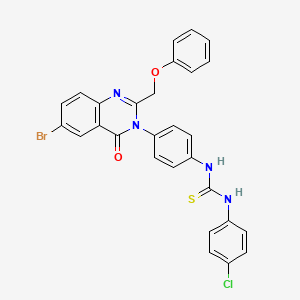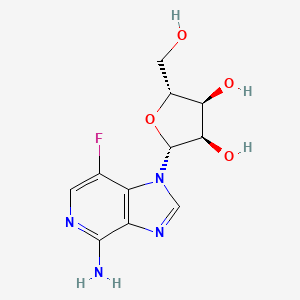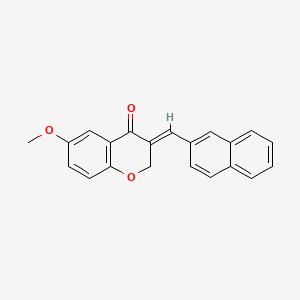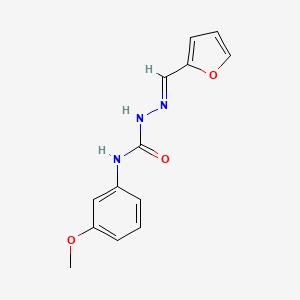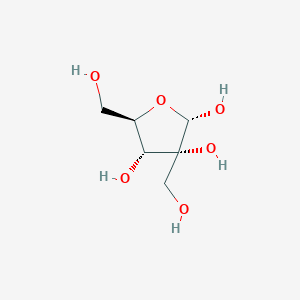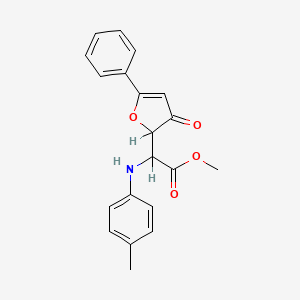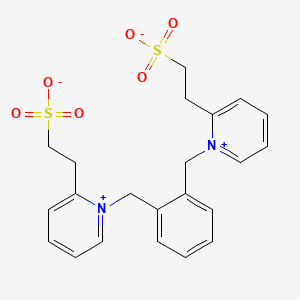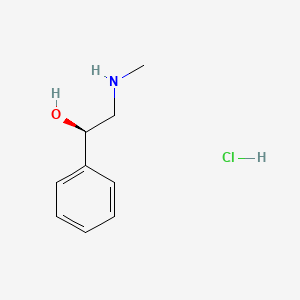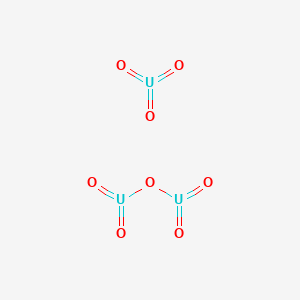
Triuranium octaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranyl uranate is a compound involving uranium in its oxidation state +6. It is a type of uranate, which are ternary oxides involving uranium and oxygen atoms. The chemical formula for uranyl uranate is typically represented as ( UO_2 \cdot UO_3 ). This compound is significant in the context of nuclear chemistry and the nuclear fuel cycle, where it plays a role in the processing and disposal of uranium-based materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uranyl uranate can be synthesized through various methods. One common approach involves the combination of uranyl nitrate with ammonia to form ammonium diuranate, which is then calcined to produce uranyl uranate. The reaction conditions typically involve controlled precipitation and high-temperature calcination .
Another method involves the thermal decomposition of uranyl acetate complexes. For example, barium uranyl acetate can be thermally decomposed at 900°C to produce barium diuranate, which can then be processed further to obtain uranyl uranate .
Industrial Production Methods
In industrial settings, uranyl uranate is often produced as an intermediate in the processing of uranium ores. The production process typically involves the precipitation of uranium from its ores using reagents such as sodium carbonate or ammonia, followed by calcination to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Uranyl uranate undergoes various chemical reactions, including:
Oxidation: Uranyl uranate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: Ligands in uranyl uranate can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving uranyl uranate include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Substituting agents: Various ligands like chloride, fluoride, or organic ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce uranyl peroxide, while reduction can yield uranium dioxide .
Wissenschaftliche Forschungsanwendungen
Uranyl uranate has several scientific research applications, including:
Chemistry: Used in studies of uranium chemistry and the development of new uranium compounds.
Biology: Investigated for its interactions with biological molecules and potential toxicological effects.
Medicine: Explored for its potential use in radiopharmaceuticals and cancer treatment.
Industry: Utilized in the nuclear fuel cycle, including uranium extraction, processing, and waste management
Wirkmechanismus
The mechanism by which uranyl uranate exerts its effects involves its interaction with various molecular targets. The uranyl ion (( UO_2^{2+} )) can bind to proteins, DNA, and other biomolecules, leading to structural and functional changes. These interactions can result in the disruption of normal cellular processes and induce toxic effects .
Vergleich Mit ähnlichen Verbindungen
Uranyl uranate can be compared with other similar compounds, such as:
Ammonium diuranate: An intermediate in the production of uranium oxide fuels.
Sodium diuranate: Used in the extraction of uranium from ores.
Calcium uranate: Another uranate compound with similar properties but different applications
Uranyl uranate is unique in its specific chemical structure and reactivity, making it valuable in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
1344-59-8 |
|---|---|
Molekularformel |
O8U3 |
Molekulargewicht |
842.08 g/mol |
InChI |
InChI=1S/8O.3U |
InChI-Schlüssel |
IQWPWKFTJFECBS-UHFFFAOYSA-N |
Kanonische SMILES |
O=[U](=O)=O.O=[U](=O)O[U](=O)=O |
Physikalische Beschreibung |
Other Solid Olive green-black solid; [ATSDR ToxProfiles] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



